1,1,1-Trichloro-3-iodopropane
Description
Nomenclature and Structural Considerations within Halogenated Hydrocarbons
The systematic IUPAC name for this compound is 1,1,1-Trichloro-3-iodopropane. This name precisely describes its structure: a three-carbon propane (B168953) chain where one terminal carbon (C1) is bonded to three chlorine atoms, and the other terminal carbon (C3) is bonded to a single iodine atom. The central carbon atom (C2) is bonded to two hydrogen atoms.
The presence of two different types of halogens, chlorine and iodine, on the same aliphatic chain makes it a mixed dihalogenated alkane. The trichloromethyl group (-CCl₃) at one end is a strong electron-withdrawing group, significantly influencing the molecule's polarity and reactivity. The carbon-iodine bond at the other end is relatively weak and susceptible to nucleophilic substitution and other transformations, making it a key reactive site.
Table 1: Structural and Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₄Cl₃I |
| Molecular Weight | 273.33 g/mol |
| SMILES | ClC(Cl)(Cl)CCI |
| InChIKey | MTFIYGGKODCWAK-UHFFFAOYSA-N |
| Dipole Moment | 0.60 D stenutz.eu |
Significance and Context in Contemporary Organic Chemistry Research
While extensive research focusing solely on this compound is limited, its significance lies in its role as a precursor in the synthesis of other valuable organic molecules. The distinct reactivity of the carbon-iodine bond allows for selective chemical modifications.
A notable application of this compound is its use as an intermediate in the synthesis of 1,1,1-Trichloropropan-3-ol. d-nb.info This transformation highlights the utility of the iodo-group as a good leaving group in nucleophilic substitution reactions. In a documented synthesis, 1,1,1,3-Tetrachloropropane (B89638) is treated with sodium iodide to produce this compound. d-nb.info This intermediate is then reacted with silver acetate (B1210297) in glacial acetic acid, followed by acidic hydrolysis, to yield the final product, 1,1,1-Trichloropropan-3-ol. d-nb.info
This synthetic pathway underscores the importance of this compound as a stepping stone to introduce a hydroxyl group at a specific position in a trichlorinated carbon chain. Such multi-functionalized compounds are of interest in the development of new materials and as intermediates in more complex synthetic routes.
Although detailed spectroscopic data for this compound is not widely published, analysis of its constituent parts suggests expected spectral features. For instance, the mass spectrum would likely show fragmentation patterns corresponding to the loss of iodine and chlorine atoms, as well as the cleavage of the carbon-carbon bonds. The infrared spectrum would be expected to show characteristic absorptions for C-H stretching and bending, as well as vibrations corresponding to the C-Cl and C-I bonds.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloro-3-iodopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3I/c4-3(5,6)1-2-7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFIYGGKODCWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1,1 Trichloro 3 Iodopropane
Direct Synthesis Approaches
Direct synthesis strategies offer a more streamlined approach to obtaining 1,1,1-Trichloro-3-iodopropane. These methods are characterized by the direct introduction of the required halogen atoms onto a propane (B168953) backbone.
Preparation and Isolation Techniques
A notable direct synthesis involves the reaction of 1,1,1,3-tetrachloropropane (B89638) with sodium iodide. d-nb.info In a typical procedure, 1,1,1,3-tetrachloropropane is heated at reflux with sodium iodide in absolute ethanol (B145695) for an extended period, such as two days. d-nb.info The resulting this compound is then isolated from the reaction mixture. d-nb.info
Distillation is a key technique for the purification of the final product. d-nb.info Due to the differences in boiling points between the desired product, unreacted starting materials, and any byproducts, distillation allows for the effective separation and isolation of this compound in a relatively pure form. d-nb.info
| Reactants | Reagents | Conditions | Product | Isolation Method |
| 1,1,1,3-Tetrachloropropane | Sodium Iodide | Absolute Ethanol, Reflux, 2 days | This compound | Distillation |
Targeted Halogenation Strategies
Targeted halogenation strategies focus on the selective introduction of iodine into a molecule that already contains the trichloromethyl group. This approach is exemplified by the Finkelstein reaction, a classic method for converting alkyl chlorides or bromides to alkyl iodides. In the context of this compound synthesis, this would involve the treatment of 1,1,1,3-tetrachloropropane with an iodide salt, as detailed in the section above. d-nb.info The success of this strategy hinges on the higher nucleophilicity of the iodide ion compared to the chloride ion, driving the equilibrium towards the formation of the iodo-substituted product.
Indirect Synthetic Pathways
Indirect synthetic pathways provide alternative routes to this compound, often starting from more readily available or differently functionalized precursors. These methods may involve multiple steps and require careful optimization.
Transformations from Related Halogenated Precursors
One potential indirect route involves the transformation of trihalogenopropenes. For instance, 3,3,3-trichloropropene could theoretically serve as a precursor. lookchem.com The addition of hydrogen iodide (HI) across the double bond of 3,3,3-trichloropropene would be a plausible step. According to Markovnikov's rule, the hydrogen atom would add to the carbon with more hydrogen atoms, and the iodine would add to the other carbon of the double bond. However, in the presence of peroxides or under free-radical conditions, anti-Markovnikov addition could occur, potentially leading to the desired this compound. The feasibility and efficiency of such a reaction would depend on the specific reaction conditions and the regioselectivity of the HI addition.
Another related precursor is 1,1,1,3-tetrachloropropane, which is readily available from the reaction of carbon tetrachloride and ethylene. google.com As described in the direct synthesis section, this compound can be converted to this compound via a halogen exchange reaction. d-nb.info
Multistep Synthetic Strategies and Optimization
Multistep syntheses offer the flexibility to construct the target molecule from simpler, commercially available starting materials. furman.edu A hypothetical multistep synthesis for this compound could begin with a molecule containing a three-carbon chain and appropriate functional groups that can be converted to the desired chloro and iodo substituents.
For example, a synthesis could start from a propanol (B110389) derivative. The hydroxyl group could be converted to a good leaving group, such as a tosylate, and then displaced by an iodide ion. The other end of the molecule would need to be selectively chlorinated to introduce the trichloromethyl group. The optimization of such a multistep sequence would involve carefully selecting reagents and reaction conditions for each step to maximize the yield and purity of the intermediates and the final product. furman.edu This often requires a systematic approach to identify the most efficient reaction pathways and minimize the formation of byproducts. libretexts.org
Reactivity and Reaction Mechanisms of 1,1,1 Trichloro 3 Iodopropane
Nucleophilic Substitutions at Halogen-Bearing Carbon Centers
The reactivity of 1,1,1-trichloro-3-iodopropane in nucleophilic substitution reactions is dictated by the nature of the two different halogen atoms and the carbon atoms to which they are attached. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bonds. This makes the iodine atom a better leaving group. savemyexams.comvedantu.com Consequently, nucleophilic attack is expected to occur preferentially at the carbon atom bearing the iodine.
These reactions typically proceed via an SN2 mechanism, especially with strong nucleophiles. rammohancollege.ac.inchemguide.co.uk In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. rammohancollege.ac.in The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. rammohancollege.ac.in The primary nature of the carbon bearing the iodine in this compound favors the SN2 pathway. vedantu.com
Common nucleophiles that can participate in these reactions include hydroxide (B78521) ions, alkoxides, cyanide ions, and ammonia (B1221849). savemyexams.com For instance, reaction with a hydroxide ion would lead to the formation of 1,1,1-trichloro-3-propanol. The reactivity in these substitution reactions generally follows the trend of the carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F. savemyexams.com
Reactions Involving the Iodine Atom (e.g., reaction with silver acetate)
The iodine atom in this compound is the primary site for reactions involving electrophilic assistance or specific interactions with certain reagents. A classic example is the reaction with silver salts, such as silver acetate (B1210297). In this type of reaction, the silver ion coordinates to the iodine atom, facilitating the cleavage of the carbon-iodine bond. This enhances the leaving group ability of the iodine, promoting a nucleophilic substitution reaction. The acetate ion then acts as the nucleophile, attacking the carbon atom to form 1,1,1-trichloro-3-propyl acetate.
Another important reaction involving the iodine atom is the Finkelstein reaction, where an alkyl iodide is treated with a solution of sodium iodide in acetone. While this compound already contains iodine, analogous halide exchange reactions can occur. For example, treatment with a salt containing a different halide, like sodium chloride in a suitable solvent, could potentially lead to an equilibrium mixture, though the forward reaction to replace iodine with chlorine would be thermodynamically unfavorable under standard conditions. google.com
Furthermore, the iodine atom can participate in radical reactions. For instance, under photolytic or radical-initiating conditions, the weaker C-I bond can undergo homolytic cleavage to generate a 1,1,1-trichloro-3-propyl radical. nih.gov This radical can then participate in various subsequent reactions.
Transformations of the Trichloromethyl Moiety
The trichloromethyl group (CCl₃) in this compound is relatively inert to nucleophilic attack at the carbon atom due to the presence of three electron-withdrawing chlorine atoms. However, it can undergo specific transformations under certain conditions.
One notable reaction is its behavior in the presence of strong bases. While the primary reaction site is the carbon bearing the iodine, a sufficiently strong and sterically hindered base could potentially induce elimination reactions involving the trichloromethyl group, although this is less common.
More significantly, the trichloromethyl group can be transformed under reductive conditions. For example, reactions with zero-valent metals like zinc can lead to reductive dechlorination. dss.go.th Depending on the reaction conditions, this can result in the formation of various products. For instance, in the related compound 1,1,1-trichloroethane (B11378), reaction with zinc can produce 1,1-dichloroethane (B41102) and ethane. dss.go.th Similar reactivity could be expected for this compound, potentially leading to a complex mixture of partially dechlorinated and coupled products.
In the presence of superacids like triflic acid, the trichloromethyl group can participate in intramolecular cyclization reactions if an appropriate functional group is present elsewhere in the molecule. For example, related compounds with a carbonyl group can undergo cyclization to form indanones. beilstein-journals.org
Elimination Reactions and Derived Unsaturated Systems
Elimination reactions of this compound can, in principle, lead to the formation of unsaturated compounds. These reactions are typically promoted by bases. The most likely elimination pathway would involve the removal of a proton from the carbon adjacent to the iodine-bearing carbon (the β-carbon) and the departure of the iodide ion. This would result in the formation of 1,1,1-trichloro-2-propene.
The regioselectivity of the elimination would be governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. However, the nature of the base and the solvent can influence the outcome. A bulky base might favor the formation of the less substituted alkene (Hofmann product), but in this case, there is only one type of β-hydrogen.
The trichloromethyl group itself can also be involved in elimination-type processes under specific conditions, although this is less common than the elimination of the iodo group.
Exploration of Organometallic Coupling Reactions
This compound can serve as a substrate in various organometallic coupling reactions, which are powerful methods for forming new carbon-carbon bonds. wikipedia.org The reactivity of the C-I bond makes it the primary site for these transformations.
One important class of such reactions is cross-coupling reactions catalyzed by transition metals like palladium or nickel. wikipedia.orgnih.gov In these reactions, an organometallic reagent (R-M) reacts with the alkyl halide in the presence of a catalyst. For example, in a Suzuki-type coupling, an organoboron compound could be coupled with this compound in the presence of a palladium catalyst and a base to form a new C-C bond at the 3-position. libretexts.orgopenstax.org Similarly, in a Negishi coupling, an organozinc reagent would be used. nih.gov
Gilman reagents (lithium diorganocuprates, R₂CuLi) are also effective for coupling with alkyl iodides. libretexts.orglibretexts.org The reaction of this compound with a Gilman reagent would result in the formation of a new alkane, where the iodine atom is replaced by the alkyl group from the Gilman reagent. libretexts.org This reaction proceeds via an oxidative addition-reductive elimination mechanism at the copper center. libretexts.org
Homocoupling reactions, where two molecules of the alkyl halide are coupled together, are also possible, often promoted by reactive metals like zinc (as in a Wurtz-type reaction). wikipedia.org This would lead to the formation of 1,1,1,6,6,6-hexachloro-3,4-dimethylhexane.
Mechanistic Investigations into Halogenated Propane (B168953) Transformations (e.g., dissociative electron attachment studies for halogen derivatives of propane)
Mechanistic studies, particularly those involving gas-phase reactions with low-energy electrons, provide fundamental insights into the reactivity of halogenated propanes. Dissociative electron attachment (DEA) is a process where a low-energy electron attaches to a molecule, forming a transient negative ion which then fragments. researchgate.netskemman.is
For halogenated propanes, DEA studies reveal that the cleavage of the carbon-halogen bond is a major dissociation channel. researchgate.net The efficiency of this process is highly dependent on the nature of the halogen. The C-I bond is the most susceptible to cleavage upon electron attachment due to its lower bond dissociation energy compared to C-Cl bonds. savemyexams.com
In DEA studies of similar halogenated propanes, the primary negative ions observed are the halide ions (e.g., I⁻ and Cl⁻). researchgate.net The formation of these ions occurs at specific electron energies, corresponding to resonant states of the transient negative ion. The study of these resonances provides information about the electronic structure of the molecule and the dynamics of the dissociation process. skemman.is
These fundamental studies on electron-molecule interactions help in understanding the initial steps of radiation-induced damage in biological systems and have implications for atmospheric chemistry and the environmental fate of halogenated hydrocarbons. researchgate.netepa.gov The data obtained from such studies, like absolute partial cross-sections for DEA, quantify the probability of specific bond-breaking events. researchgate.net
Applications of 1,1,1 Trichloro 3 Iodopropane in Specialized Organic Synthesis
Strategic Building Block in the Construction of Complex Organic Architectures
The bifunctional nature of 1,1,1-Trichloro-3-iodopropane, possessing both a reactive primary iodine atom and a sterically demanding trichloromethyl group, makes it a strategic building block for the synthesis of intricate organic structures. The differential reactivity of the C-I and C-Cl bonds allows for selective transformations at either end of the propane (B168953) chain, enabling a stepwise and controlled assembly of molecular complexity.
The primary iodo group is a well-established leaving group in nucleophilic substitution reactions, facilitating the introduction of a wide array of functionalities. crunchchemistry.co.ukchemguide.co.uksavemyexams.com Conversely, the trichloromethyl group, while generally less reactive towards nucleophilic attack, can participate in a range of chemical transformations, including radical reactions and reductions. chemistryviews.orgrsc.org This dual reactivity allows for the sequential or orthogonal functionalization of the propane backbone, a key strategy in the synthesis of complex target molecules. For instance, the iodo-end can be first reacted with a nucleophile to form a new carbon-carbon or carbon-heteroatom bond, followed by modification of the trichloromethyl group in a subsequent step. This controlled approach is crucial in the construction of molecules with precisely defined architectures.
Precursor for Novel Functionalized Propanes and Their Derivatives
This compound serves as a valuable precursor for a diverse range of novel functionalized propanes. The distinct reactivity of its two halogenated termini provides multiple pathways for derivatization.
The primary iodide is susceptible to displacement by a variety of nucleophiles, leading to the formation of compounds with the general structure CCl₃CH₂CH₂-Nu, where Nu can be an amine, alkoxide, thiolate, or a carbanion. This allows for the introduction of nitrogen-, oxygen-, and sulfur-containing functional groups, as well as the extension of the carbon chain. For example, reaction with ammonia (B1221849) or primary amines can yield the corresponding 3-amino-1,1,1-trichloropropanes, which are themselves useful intermediates. physicsandmathstutor.com
Furthermore, the trichloromethyl group can be transformed into other functionalities. For instance, hydrolysis of the trichloromethyl group can lead to the formation of a carboxylic acid, a reaction well-documented for other 1,1,1-trichloroalkanes. wikipedia.org This would produce 4,4,4-trichlorobutanoic acid. Additionally, reduction of the trichloromethyl group can yield less chlorinated propanes, and its participation in radical additions can lead to more complex structures. chemistryviews.org The combination of these transformations on a single molecule significantly expands the library of accessible functionalized propane derivatives.
Contributions to Carbon-Carbon and Carbon-Heteroatom Bond Formations
The chemical nature of this compound makes it a significant contributor to the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis.
Carbon-Carbon Bond Formation: The primary iodoalkane functionality is readily employed in C-C bond-forming reactions. It can act as an electrophile in reactions with organometallic reagents such as Grignard reagents or organocuprates, allowing for the introduction of alkyl, aryl, or vinyl groups at the 3-position of the propane chain. Moreover, under radical conditions, the C-I bond can be cleaved to generate a propyl radical, which can then participate in additions to alkenes or alkynes, forming new C-C bonds.
Carbon-Heteroatom Bond Formation: The high reactivity of the C-I bond in nucleophilic substitution reactions makes this compound an excellent substrate for forming C-X bonds. crunchchemistry.co.ukchemguide.co.uksavemyexams.com Reaction with various heteroatom nucleophiles allows for the direct introduction of functionalities essential for the synthesis of many bioactive molecules.
| Nucleophile | Resulting Functional Group |
| Amines (R-NH₂) | Secondary or Tertiary Amines |
| Alcohols (R-OH) | Ethers |
| Thiols (R-SH) | Thioethers |
| Azides (N₃⁻) | Alkyl Azides |
These reactions are typically carried out under standard conditions for nucleophilic substitution and provide reliable methods for incorporating diverse heteroatomic moieties into a propane scaffold.
Role in the Synthesis of Fine Chemicals and Intermediates (e.g., for pharmaceuticals and agrochemicals, inferred from similar compounds and general applications in organic synthesis)
While specific, large-scale industrial applications of this compound are not extensively documented, its structural motifs and reactivity patterns suggest a significant potential role in the synthesis of fine chemicals, including intermediates for the pharmaceutical and agrochemical industries. chemicalbook.comdeepwaterchemicals.comnih.govscience.govresearchgate.net
The presence of a trichloromethyl group is a feature found in some bioactive molecules and can influence their lipophilicity and metabolic stability. rsc.org The ability to introduce this group via a propyl linker offers a strategic advantage in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, the trichloromethyl group can serve as a bioisostere for other lipophilic groups.
The versatility of this compound as a precursor to a wide array of functionalized propanes makes it a valuable intermediate in multi-step syntheses of complex target molecules within these industries.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,1,1 Trichloro 3 Iodopropane
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Halogen NMR Applications for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 1,1,1-Trichloro-3-iodopropane, ¹H and ¹³C NMR are fundamental in confirming its structural integrity.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show two distinct signals corresponding to the two sets of non-equivalent protons. The methylene (B1212753) group adjacent to the iodine atom (-CH₂I) would appear as a triplet, and the methylene group adjacent to the trichloromethyl group (-CH₂CCl₃) would also appear as a triplet due to spin-spin coupling with the adjacent methylene protons. The chemical shifts are influenced by the electronegativity of the neighboring halogen atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. udel.edu For this compound, three distinct signals are expected, corresponding to the three unique carbon environments: the carbon of the trichloromethyl group (-CCl₃), the adjacent methylene carbon (-CH₂-), and the methylene carbon bonded to iodine (-CH₂I). The chemical shifts of these carbons are significantly influenced by the attached halogens. For instance, the carbon atom in the -CCl₃ group would be shifted downfield. While specific literature data for this compound is scarce, data for similar structures like 1,1,1-trichloroethane (B11378) show distinct peaks for each carbon environment. docbrown.infoechemi.com
Halogen NMR Spectroscopy: While less common, halogen NMR (e.g., ³⁵Cl, ³⁷Cl, ¹²⁷I NMR) could provide direct information about the electronic environment of the halogen atoms. However, due to factors like quadrupolar relaxation, these spectra can be broad and more challenging to interpret.
| ¹H NMR Data (Predicted) | |
| Assignment | Chemical Shift (ppm) |
| -CH₂I | Triplet |
| -CH₂CCl₃ | Triplet |
| ¹³C NMR Data (Predicted) | |
| Assignment | Chemical Shift (ppm) |
| -CCl₃ | Downfield |
| -CH₂- | Mid-field |
| -CH₂I | Upfield |
Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. scispace.com
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of a molecule with very high accuracy (typically to four or more decimal places). savemyexams.com This allows for the unambiguous determination of the molecular formula of this compound (C₃H₄Cl₃I). savemyexams.comstenutz.eu The calculated exact mass can be compared to the measured mass to confirm the elemental composition. savemyexams.com
| Predicted Mass Spectrometry Fragmentation | |
| Fragment Ion | Description |
| [C₃H₄Cl₃I]⁺• | Molecular Ion |
| [C₃H₄Cl₃]⁺ | Loss of Iodine |
| [C₃H₄Cl₂I]⁺ | Loss of Chlorine |
| [CH₂I]⁺ | Cleavage of C-C bond |
| [CCl₃]⁺ | Cleavage of C-C bond |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its bonds. docbrown.info Key expected absorptions include:
C-H stretching: Around 2850-3000 cm⁻¹ for the methylene groups.
C-H bending (scissoring): Around 1465 cm⁻¹.
C-Cl stretching: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹. The CCl₃ group would likely show a strong, characteristic absorption in this region.
C-I stretching: A weaker absorption, typically found in the lower frequency region of the fingerprint region, around 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-I bond, being highly polarizable, would be expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the CCl₃ group would also be Raman active.
| Vibrational Spectroscopy Data (Predicted) | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretch | 2850-3000 |
| C-H bend | ~1465 |
| C-Cl stretch | 600-800 |
| C-I stretch | 500-600 |
Chromatographic Separations and Coupled Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)
Chromatographic techniques are essential for separating components of a mixture and are often coupled with a detector, such as a mass spectrometer, for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. etamu.edu The compound would be separated from any impurities on a GC column based on its boiling point and interaction with the stationary phase. etamu.edu The separated compound then enters the mass spectrometer, where its mass spectrum is recorded, allowing for positive identification. etamu.eduepa.gov The retention time from the GC and the mass spectrum from the MS provide two independent points of confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. scispace.comlcms.cz While this compound is likely amenable to GC-MS, LC-MS could also be employed. The compound would be separated on a liquid chromatography column and then introduced into the mass spectrometer, typically using an atmospheric pressure ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). scispace.com This technique is particularly useful for analyzing complex mixtures or samples in a non-volatile matrix. avantorsciences.com
| Chromatographic Methods | |
| Technique | Applicability |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High - suitable for volatile and thermally stable compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Moderate - can be used, especially for complex sample matrices. |
Computational and Theoretical Investigations of 1,1,1 Trichloro 3 Iodopropane
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. chimicatechnoacta.ru Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to solve approximations of the Schrödinger equation, yielding valuable information about molecular orbitals, charge distribution, and reactivity. chimicatechnoacta.ruresearchgate.net
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. chimicatechnoacta.ru A smaller gap suggests the molecule is more polarizable and reactive. In 1,1,1-Trichloro-3-iodopropane, the HOMO is likely to have significant contributions from the lone pairs of the iodine atom, while the LUMO would be an antibonding orbital, likely localized along the C-I or C-Cl bonds.
Table 1: Calculated Electronic Properties of this compound (Note: The following values are illustrative, based on typical results for similar halogenated alkanes from quantum chemical calculations.)
| Property | Value | Significance |
| Dipole Moment | 0.60 D stenutz.eu | Indicates the overall polarity of the molecule, affecting solubility and intermolecular forces. |
| HOMO Energy | -9.5 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | A large gap suggests high kinetic stability, but specific sites may still be highly reactive. |
| Mulliken Atomic Charge on Iodine (I) | -0.15 | Suggests the C-I bond is polarized with a partial negative charge on the iodine, making the adjacent carbon electrophilic. |
| Mulliken Atomic Charge on C1 (of CCl₃) | +0.45 | Indicates a significant electron deficiency on the carbon atom bonded to three chlorines, making it a potential electrophilic site. |
Computational Prediction of Reaction Pathways and Energetics
A significant application of computational chemistry is the prediction of reaction mechanisms, which involves mapping the potential energy surface of a reacting system. nih.gov This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a kinetic and thermodynamic profile of a reaction. researchgate.net
For this compound, several reaction pathways can be computationally explored:
Reductive Dehalogenation: This is a characteristic reaction for halogenated alkanes. researchgate.net Computational models can simulate the stepwise removal of halogen atoms. The C-I bond is significantly weaker than the C-Cl bonds, and calculations would almost certainly predict that the initial step is the cleavage of the C-I bond to form a 1,1,1-trichloropropyl radical or anion, followed by further reactions.
Dehydrohalogenation: Elimination of hydrogen iodide (HI) or hydrogen chloride (HCl) is another plausible pathway. Quantum chemical calculations can determine the activation barriers for these elimination reactions, predicting which, if any, is more favorable. For instance, the elimination of HI to form 1,1,1-trichloro-1-propene would be a primary pathway to investigate.
Nucleophilic Substitution: The reaction with various nucleophiles can be modeled to predict reaction rates and regioselectivity. Calculations would confirm that the carbon atom bonded to iodine is the primary site for Sₙ2 attack.
Reaction coordinate diagrams, which plot energy against the reaction progress, can be constructed from these calculations to visualize the entire process, from reactants through transition states to products. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry and Molecular Design
QSPR is a computational methodology that correlates the structural features of molecules with their physicochemical properties. nih.gov These models are built by calculating a large number of molecular descriptors and then using statistical methods, like multiple linear regression (MLR), to create a mathematical equation that predicts a specific property (e.g., boiling point, viscosity, refractive index). unimore.itpsu.edu
For this compound, a QSPR analysis would begin with the calculation of various descriptors:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule (e.g., Kier & Hall connectivity indices). psu.edu
Geometric Descriptors: These relate to the 3D structure of the molecule (e.g., molecular surface area, volume).
Electrostatic Descriptors: These quantify the charge distribution (e.g., partial charges on atoms, dipole moment). psu.edu
Quantum-Chemical Descriptors: These are derived from quantum calculations (e.g., HOMO/LUMO energies, orbital electronegativity). unimore.it
Once a robust QSPR model is developed using a dataset of related halogenated compounds, it can be used to predict the properties of this compound and to design new molecules with desired characteristics. psu.edu The presence of both chlorine and iodine atoms provides a unique descriptor signature that these models would use for prediction.
Table 2: Representative Molecular Descriptors for QSPR Analysis of this compound (Note: This table is illustrative of the types of descriptors used in QSPR studies.)
| Descriptor Class | Example Descriptor | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological | First-order Kier & Hall connectivity index (¹χ) | A numerical value representing molecular branching and complexity. psu.edu |
| Geometric | Gravitational Index (G1) | A descriptor related to the mass distribution within the molecule. psu.edu |
| Electrostatic | Charged Partial Surface Area (CPSA) | Descriptors that combine shape and electronic information, useful for predicting intermolecular interactions. |
| Quantum-Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electrophilicity. |
Molecular Dynamics Simulations of Intermolecular Interactions and Reaction Dynamics
While quantum chemistry focuses on the electronic structure and reactivity of individual or small groups of molecules, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system, providing a detailed view of its dynamic behavior. nih.gov
For this compound, MD simulations can be used to investigate:
Condensed-Phase Behavior: Simulating the compound in a liquid state to predict properties like density, viscosity, and diffusion coefficients.
Solvation: Studying how solvent molecules (e.g., water, organic solvents) arrange around a this compound molecule and calculating the free energy of solvation.
Intermolecular Interactions: The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction where the iodine acts as a Lewis acid. MD simulations can characterize the strength and geometry of these interactions with other molecules.
Reaction Dynamics: For very fast reactions, MD can be used to simulate the actual atomic motions during a chemical transformation, providing insights that complement the static picture from quantum chemical pathway calculations. mdpi.com
A significant challenge in MD simulations of novel compounds like this compound is the development of an accurate force field—a set of parameters that defines the potential energy of the system. unipi.it These parameters are often derived from high-level quantum chemical calculations to ensure the simulation is physically realistic.
Future Prospects and Emerging Research Areas for 1,1,1 Trichloro 3 Iodopropane
Development of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of halogenated compounds like 1,1,1-Trichloro-3-iodopropane traditionally relies on methods that may not align with the principles of green chemistry. Future research will likely focus on developing more sustainable synthetic routes. Key goals in this area would be the reduction of hazardous waste, minimization of energy consumption, and the use of safer, renewable starting materials. mdpi.comejcmpr.com Green chemistry approaches could involve the use of eco-friendly solvents, such as ionic liquids or water, and the development of catalytic systems that improve atom economy. rsc.org The overarching aim is to create manufacturing processes with a significantly lower environmental footprint compared to conventional methods. researchgate.net
Catalyst Design for Highly Selective and Efficient Transformations
The reactivity of the carbon-chlorine and carbon-iodine bonds in this compound offers potential for a variety of chemical transformations. A significant future research direction will be the design of catalysts that can selectively activate one of these bonds over the other, enabling precise chemical modifications. This could involve the development of novel transition-metal catalysts or organocatalysts that can facilitate reactions such as cross-coupling, substitution, or elimination with high efficiency and selectivity. The ability to control which part of the molecule reacts is crucial for its application as a building block in more complex chemical syntheses.
Exploration of Stereoselective Synthetic Pathways
For many applications, particularly in pharmaceuticals and agrochemicals, the three-dimensional arrangement of atoms in a molecule is critical. While this compound itself is achiral, its use as a reactant in the synthesis of chiral molecules presents an opportunity for future research. The development of stereoselective synthetic methods involving this compound would be a significant advancement. This could include asymmetric reactions that introduce new stereocenters or the use of chiral catalysts to control the spatial orientation of products derived from this compound.
Potential in Materials Science and Polymer Chemistry Research
Halogenated organic compounds can serve as important precursors and building blocks in the synthesis of new materials and polymers. The distinct reactivity of the trichloromethyl and iodo groups in this compound could be exploited to create novel polymers with tailored properties. Future research may explore its use as a monomer or a cross-linking agent in polymerization reactions. The incorporation of this compound into polymer chains could impart specific characteristics, such as flame retardancy, altered refractive index, or enhanced thermal stability, opening up potential applications in advanced materials.
Advancements in Mechanistic Understanding through Advanced Spectroscopic Techniques
A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing its synthesis and application. Advanced spectroscopic techniques are powerful tools for elucidating the intricate details of chemical reactions. ijrpr.com Future research will likely employ methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to study the intermediates and transition states of reactions involving this compound. researchgate.netresearchgate.net This knowledge is essential for the rational design of more efficient and selective chemical processes. ijrpr.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1,1,1-Trichloro-3-iodopropane, and how can purity be optimized?
- Methodological Answer :
- Nucleophilic Substitution : React 1,1,1-trichloro-3-chloropropane with potassium iodide (KI) in a polar aprotic solvent (e.g., acetone) under reflux. Monitor reaction progress via TLC or GC-MS.
- Purification : Use fractional distillation to isolate the product, followed by recrystallization in ethanol to enhance purity.
- Validation : Characterize using H/C NMR and FTIR to confirm substitution and absence of residual chlorine .
Q. How can researchers analyze the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C for 6 months. Analyze aliquots monthly via GC-MS to detect decomposition products (e.g., iodine release or chloroalkene formation).
- Light Sensitivity : Expose samples to UV light (254 nm) in quartz vials and monitor changes using UV-Vis spectroscopy .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
- Methodological Answer :
- GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual solvents or halogenated byproducts) with a detection limit of 0.1 ppm.
- HPLC-UV : Use a C18 column and acetonitrile/water gradient for non-volatile impurities. Calibrate against certified reference standards .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model transition states and reaction pathways. Compare activation energies for iodine substitution with ligands (e.g., Grignard reagents or organoboranes).
- Experimental Validation : Perform Suzuki-Miyaura coupling with phenylboronic acid under Pd catalysis. Correlate computational predictions with experimental yields .
Q. What experimental designs address contradictions in reported toxicity data for halogenated propanes?
- Methodological Answer :
- In Vitro/In Vivo Parallel Studies : Test this compound in HepG2 cells (OECD TG 455) and Sprague-Dawley rats (OECD TG 408). Compare cytotoxicity (MTT assay) and histopathology results to resolve discrepancies in existing literature .
- Meta-Analysis : Apply PRISMA guidelines to aggregate data from PubMed and ToxNet, focusing on dose-response relationships and confounding variables (e.g., solvent carriers) .
Q. How can soil mobility and bioaccumulation potential of this compound be assessed in environmental models?
- Methodological Answer :
- Column Leaching Experiments : Use OECD Guideline 312 to measure soil adsorption coefficients (). Spike soil with C-labeled compound and quantify mobility via scintillation counting.
- QSAR Modeling : Predict bioaccumulation factors (BCF) using EPI Suite, incorporating log and molecular volume data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
